N'-(4-bromophenyl)-N,N-diisopropylterephthalamide
Overview
Description
N-(4-bromophenyl)-N,N-diisopropylterephthalamide, commonly known as Br-iPrTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of tertiary amides and has a molecular weight of 392.38 g/mol.
Mechanism of Action
The mechanism of action of Br-iPrTT is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. Br-iPrTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, Br-iPrTT has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Br-iPrTT has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. Br-iPrTT has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. Additionally, Br-iPrTT has been shown to exhibit antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
Br-iPrTT has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, Br-iPrTT has been shown to be stable under a range of conditions, making it suitable for use in various experimental settings. However, one limitation of Br-iPrTT is that it can be expensive to produce, which may limit its use in some research settings.
Future Directions
There are several future directions for research on Br-iPrTT. One area of interest is the potential use of Br-iPrTT as a therapeutic agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Br-iPrTT and its potential use as a fluorescent probe in biochemical assays. Finally, more research is needed to explore the potential advantages and limitations of Br-iPrTT for use in lab experiments.
Scientific Research Applications
Br-iPrTT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit excellent anti-inflammatory, analgesic, and antioxidant properties. Br-iPrTT has also been investigated for its potential use as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, Br-iPrTT has been studied for its potential use as a fluorescent probe in biochemical assays.
properties
IUPAC Name |
1-N-(4-bromophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-13(2)23(14(3)4)20(25)16-7-5-15(6-8-16)19(24)22-18-11-9-17(21)10-12-18/h5-14H,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYCPHROUONWNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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